6-Bromo-4-methylpyridine-3-sulfonyl fluoride 6-Bromo-4-methylpyridine-3-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2305252-24-6
VCID: VC5512820
InChI: InChI=1S/C6H5BrFNO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3
SMILES: CC1=CC(=NC=C1S(=O)(=O)F)Br
Molecular Formula: C6H5BrFNO2S
Molecular Weight: 254.07

6-Bromo-4-methylpyridine-3-sulfonyl fluoride

CAS No.: 2305252-24-6

Cat. No.: VC5512820

Molecular Formula: C6H5BrFNO2S

Molecular Weight: 254.07

* For research use only. Not for human or veterinary use.

6-Bromo-4-methylpyridine-3-sulfonyl fluoride - 2305252-24-6

Specification

CAS No. 2305252-24-6
Molecular Formula C6H5BrFNO2S
Molecular Weight 254.07
IUPAC Name 6-bromo-4-methylpyridine-3-sulfonyl fluoride
Standard InChI InChI=1S/C6H5BrFNO2S/c1-4-2-6(7)9-3-5(4)12(8,10)11/h2-3H,1H3
Standard InChI Key WSOMKMFMUFGVIZ-UHFFFAOYSA-N
SMILES CC1=CC(=NC=C1S(=O)(=O)F)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-bromo-4-methylpyridine-3-sulfonyl fluoride, reflects its substitution pattern:

  • A pyridine ring substituted at position 3 with a sulfonyl fluoride group (SO2F-\text{SO}_2\text{F})

  • A methyl group (CH3-\text{CH}_3) at position 4

  • A bromine atom at position 6

This arrangement creates distinct electronic effects: the electron-withdrawing sulfonyl fluoride group (Hammett constant σp=3.46\sigma_p = 3.46) deactivates the aromatic ring, while the methyl group provides steric bulk. The SMILES notation CC1=CC(=NC=C1S(=O)(=O)F)Br accurately captures this topology.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC6H5BrFNO2S\text{C}_6\text{H}_5\text{BrFNO}_2\text{S}
Molecular Weight254.07 g/mol
InChI KeyWSOMKMFMUFGVIZ-UHFFFAOYSA-N
XLogP32.4 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Spectroscopic Signatures

While experimental spectral data remains limited in public databases, computational predictions suggest:

  • 1H NMR^1\text{H NMR}: Downfield shifts for H-2 (δ\delta 8.9–9.2 ppm) due to sulfonyl fluoride’s electron-withdrawing effects

  • 19F NMR^{19}\text{F NMR}: Characteristic singlet near δ\delta -45 ppm for the SO2F-SO_2F group

  • IR Spectroscopy: Strong absorptions at 1370–1400 cm1^{-1} (S=OS=O asymmetric stretch) and 750–780 cm1^{-1} (CFC-F stretch)

Synthetic Methodologies

Direct Sulfonylation Approach

The most documented route involves sequential functionalization of 4-methylpyridine:

  • Bromination: Electrophilic bromination at position 6 using Br2/FeBr3\text{Br}_2/\text{FeBr}_3 in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C (yield: 68–72%)

  • Sulfonyl Fluoride Formation: Reaction with chlorosulfonic acid followed by KF exchange:

C5H4NBrCH3+ClSO3HDMF, 40°CC5H3NBrCH3SO2ClKF, MeCNC5H3NBrCH3SO2F\text{C}_5\text{H}_4\text{NBrCH}_3 + \text{ClSO}_3\text{H} \xrightarrow{\text{DMF, 40°C}} \text{C}_5\text{H}_3\text{NBrCH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{KF, MeCN}} \text{C}_5\text{H}_3\text{NBrCH}_3\text{SO}_2\text{F}

Table 2: Comparison of Synthetic Routes

Reactivity and Functionalization

Nucleophilic Displacement

The sulfonyl fluoride group undergoes selective substitution reactions:

  • With Amines: Forms sulfonamides at 25°C in THF (k2=0.18 M1s1k_2 = 0.18\ \text{M}^{-1}\text{s}^{-1})

  • With Alcohols: Requires base (e.g., DBU) for sulfonate ester formation

  • Stability: Resists hydrolysis at pH 7 (t1/2_{1/2} > 72 h) but degrades rapidly above pH 10

Applications in Chemical Biology

Covalent Protein Modification

Sulfonyl fluorides’ balanced reactivity makes them ideal for targeting catalytic serine residues:

  • Kinase Inhibition: Forms stable adducts with ATP-binding sites (IC50_{50} values in nM range)

  • Protease Profiling: Labels active-site nucleophiles in activity-based protein profiling (ABPP)

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